molecular formula C69H43N7 B12305623 DDCzTRZ CAS No. 1685282-47-6

DDCzTRZ

Cat. No.: B12305623
CAS No.: 1685282-47-6
M. Wt: 970.1 g/mol
InChI Key: XNQXMXOBMDPMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DDCzTRZ is synthesized through a multi-step process involving the attachment of four electron-donating carbazole moieties to two phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit at meta-positions . The synthesis typically involves:

    Formation of the triazine core: This step involves the reaction of appropriate precursors to form the 1,3,5-triphenyltriazine core.

    Attachment of carbazole units: The carbazole moieties are then attached to the triazine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis followed by purification techniques such as sublimation to achieve ultra-pure grade chemicals . Sublimation is particularly effective in obtaining high-purity materials required for OLED applications.

Chemical Reactions Analysis

Types of Reactions

DDCzTRZ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the electronic properties of this compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution often involves reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

DDCzTRZ has a wide range of applications in scientific research, including:

Mechanism of Action

DDCzTRZ exerts its effects through thermally activated delayed fluorescence. The compound has a bipolar structure with electron-donating carbazole moieties and an electron-deficient triazine core. This structure allows for efficient charge transfer and recombination, leading to high photoluminescence quantum yield and quantum efficiency . The molecular targets and pathways involved include the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) levels, which facilitate the TADF process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its greater stability and higher quantum efficiency compared to similar compounds like DCzTRZ. It has a longer operational lifetime (LT80 of 52 hours) and shows better performance in OLED devices .

Properties

CAS No.

1685282-47-6

Molecular Formula

C69H43N7

Molecular Weight

970.1 g/mol

IUPAC Name

9-[3-carbazol-9-yl-5-[4-[3,5-di(carbazol-9-yl)phenyl]-6-phenyl-1,3,5-triazin-2-yl]phenyl]carbazole

InChI

InChI=1S/C69H43N7/c1-2-20-44(21-3-1)67-70-68(45-38-47(73-59-30-12-4-22-51(59)52-23-5-13-31-60(52)73)42-48(39-45)74-61-32-14-6-24-53(61)54-25-7-15-33-62(54)74)72-69(71-67)46-40-49(75-63-34-16-8-26-55(63)56-27-9-17-35-64(56)75)43-50(41-46)76-65-36-18-10-28-57(65)58-29-11-19-37-66(58)76/h1-43H

InChI Key

XNQXMXOBMDPMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.